(4-Bromophenyl)triethylsilane

Descripción general

Descripción

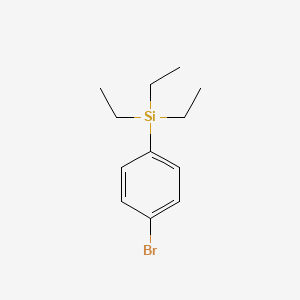

(4-Bromophenyl)triethylsilane is an organosilicon compound characterized by the presence of a bromophenyl group attached to a triethylsilane moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (4-Bromophenyl)triethylsilane can be synthesized through several methods. One common approach involves the palladium-catalyzed reaction between 4-bromo-1-iodobenzene and triethylsilane. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, like potassium carbonate, under an inert atmosphere .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .

Análisis De Reacciones Químicas

Types of Reactions: (4-Bromophenyl)triethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The triethylsilane moiety can participate in reduction reactions, often facilitated by catalysts like boron trifluoride or platinum.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Reduction Reactions: Triethylsilane itself acts as a reducing agent, often in the presence of catalysts like boron trifluoride (BF3) or platinum (Pt).

Major Products:

Substitution Reactions: Products typically include substituted phenyltriethylsilanes, depending on the nucleophile used.

Reduction Reactions: Products often include reduced hydrocarbons or silyl ethers, depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

(4-Bromophenyl)triethylsilane has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (4-Bromophenyl)triethylsilane in chemical reactions involves the activation of the silicon-hydrogen bond. This activation facilitates various transformations, such as reduction and substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .

Comparación Con Compuestos Similares

(4-Bromophenylethynyl)trimethylsilane: Similar in structure but with a trimethylsilane group instead of triethylsilane.

Triethylsilane: A simpler compound without the bromophenyl group, commonly used as a reducing agent in organic synthesis.

Uniqueness: (4-Bromophenyl)triethylsilane is unique due to the presence of both the bromophenyl and triethylsilane groups, which confer distinct reactivity and versatility in various chemical transformations. Its ability to undergo both substitution and reduction reactions makes it a valuable reagent in organic synthesis .

Actividad Biológica

(4-Bromophenyl)triethylsilane is an organosilicon compound that has garnered interest due to its unique chemical properties and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound, with the molecular formula C13H19BrSi, features a bromophenyl group attached to a triethylsilane moiety. The presence of the bromine atom enhances its reactivity, making it suitable for various synthetic applications.

| Property | Value |

|---|---|

| Molecular Weight | 281.27 g/mol |

| Melting Point | Not applicable |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Density | Not specified |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that derivatives of this compound could effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

A notable investigation into the anti-inflammatory potential of this compound revealed its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated microglia cells. This suggests that it may serve as a lead compound for developing anti-inflammatory agents .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines showed that this compound derivatives possess selective cytotoxic effects. For instance, compounds derived from this silane were tested against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, demonstrating varying degrees of cytotoxicity that warrant further investigation .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of NO production | |

| Cytotoxicity | Selective against cancer cells |

Case Study 1: Synthesis and Evaluation of Derivatives

In a study focused on synthesizing derivatives of this compound, researchers evaluated their biological activities, particularly their anti-inflammatory properties. The synthesized compounds showed promising results in inhibiting LPS-induced nitric oxide production in BV-2 microglial cells, indicating potential therapeutic applications in neuroinflammatory conditions .

Case Study 2: Anticancer Activity Profiling

Another significant study investigated the anticancer properties of this compound derivatives against various human cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, particularly against MCF-7 and Bel-7402 cell lines. This suggests that these compounds could be further developed as anticancer agents .

Propiedades

IUPAC Name |

(4-bromophenyl)-triethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrSi/c1-4-14(5-2,6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOSGIAQYGLJMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.